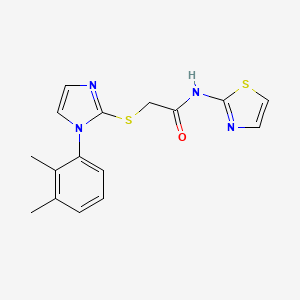

2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((1-(2,3-Dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic small molecule featuring a hybrid structure combining imidazole, thioether, and thiazole moieties.

Properties

IUPAC Name |

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c1-11-4-3-5-13(12(11)2)20-8-6-18-16(20)23-10-14(21)19-15-17-7-9-22-15/h3-9H,10H2,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQMDYZOAWQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thiazole Ring Synthesis: The thiazole ring can be prepared via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Coupling Reactions: The imidazole and thiazole rings are then coupled through a thiolation reaction, where a thiol group is introduced to link the two heterocycles.

Acetamide Formation: The final step involves the acylation of the thiolated intermediate with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole or thiazole rings, potentially leading to the saturation of these heterocycles.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated imidazole or thiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential antimicrobial and anticancer properties. Various studies have indicated that compounds with similar structural motifs can act as enzyme inhibitors, particularly targeting:

- Kinases : These enzymes are crucial in cell signaling pathways, and their inhibition can lead to reduced cancer cell proliferation.

- Proteases : Inhibitors can prevent the breakdown of proteins that may contribute to disease progression.

Enzyme Inhibition Studies

Research has demonstrated that compounds containing imidazole and thiazole moieties can effectively coordinate with metal ions in enzyme active sites. This coordination can inhibit enzyme function, providing a pathway for therapeutic intervention against diseases such as cancer and metabolic disorders.

| Enzyme Target | Mechanism of Action | Potential Applications |

|---|---|---|

| Kinases | Competitive inhibition via metal ion coordination | Cancer therapy |

| Proteases | Binding to active site, preventing substrate access | Treatment of inflammatory diseases |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties. The dual functionality of the imidazole and thiazole rings enhances its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined derivatives of thiazole-imidazole compounds for their anticancer properties. The results showed that specific substitutions on the imidazole ring enhanced cytotoxic activity against various cancer cell lines, suggesting that modifications to the compound could lead to more potent derivatives.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2024) focused on the antimicrobial properties of thiazole-containing compounds. The study found that compounds similar to 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide displayed significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. Generally, compounds with imidazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- N-(6-Substituted-benzothiazol-2-yl) Derivatives ():

Derivatives with benzothiazole substitutions, such as N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide, demonstrate cytotoxic activity against C6 glioma and HepG2 cells (IC₅₀ = 15.67 µg/mL). The substitution pattern on the benzothiazole ring influences potency, with electron-withdrawing groups enhancing antiproliferative effects . - Compound 13 () shows distinct IR absorption at 1714 cm⁻¹ (C=O stretch), indicative of altered electronic properties compared to non-acylated analogs .

Heterocyclic Variations

- Quinoline-Based Analogues (): Compounds like 2-((3-(1H-benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide (9o) replace the imidazole-thiazole scaffold with a quinoline system. This modification increases molecular rigidity, reflected in higher melting points (178–180°C) compared to non-quinoline analogs .

- Triazole and Tetrazole Derivatives ():

Substituting the thiazole with triazole (e.g., compounds 5a–m) shifts therapeutic focus to anticonvulsant activity. For example, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives exhibit moderate to potent anticonvulsant effects in rodent models .

Key Observations :

- Quinoline-based hybrids (e.g., 9o) achieve higher yields (93%) compared to benzothiazole derivatives (70–85%), likely due to optimized reaction conditions .

- Acylation (e.g., benzoyl in compound 13) reduces yields (73%) but improves structural stability .

Biological Activity

The compound 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring and a thiazole moiety, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 270.39 g/mol. The structure includes key functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 270.39 g/mol |

| Appearance | Powder |

| Boiling Point | 326.9 °C |

| Density | 1.23 g/cm³ |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring, introduction of the thioether linkage, and acetamide group attachment. Common reagents used include imidazole, 2,3-dimethylphenyl bromide, and thiazole derivatives. These reactions are often conducted under controlled conditions to ensure high yield and purity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. Compounds containing imidazole and thiazole moieties have been shown to modulate various signaling pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation .

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- IC50 Values: Studies have reported IC50 values in the range of for related thiazole compounds .

- Mechanism: The presence of electron-donating groups on the phenyl ring enhances cytotoxicity by facilitating interactions with cellular targets, leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways:

- COX Inhibition: Certain derivatives have demonstrated effectiveness as COX-II inhibitors, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties, although more research is needed to fully characterize its spectrum of activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with structural similarities:

- Study on Thiazole Derivatives: A comparative study highlighted that thiazole-containing compounds exhibited significant anticancer activity with varying degrees of selectivity across different cell lines .

- Molecular Dynamics Simulations: Research utilizing molecular dynamics simulations indicated that certain derivatives interact favorably with target proteins through hydrophobic contacts, enhancing their therapeutic potential .

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications in the phenyl ring significantly impact the biological activity of these compounds, emphasizing the importance of specific substituents for optimal efficacy .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, thiol-containing imidazole intermediates (e.g., 1,5-bis(4-methoxyphenyl)-1H-imidazole-2-thiol) are reacted with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. Solvent selection (e.g., ethanol or dichloromethane) and temperature control (e.g., room temperature or reflux) are critical for optimizing yields. Recrystallization from ethanol is recommended for purification . Parallel synthesis approaches, as demonstrated in multi-component reactions, can also be adapted to explore substituent variations .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) bonds.

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., aromatic protons from dimethylphenyl and thiazole rings) and carbon backbone connectivity.

- Elemental Analysis : Validates empirical formula by comparing calculated vs. experimental C, H, N, and S percentages .

- Melting Point Determination : Assesses purity through sharp melting ranges .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its biological activity, as determined by X-ray crystallography?

- Methodological Answer : X-ray crystallography reveals dihedral angles between aromatic rings (e.g., ~79.7° between dichlorophenyl and thiazole moieties in analogous structures), which affect steric interactions and binding to biological targets. Hydrogen-bonding networks (e.g., N–H⋯N interactions forming R²²(8) motifs) stabilize crystal packing and may mimic intermolecular interactions in protein binding pockets. Use software like Mercury or Olex2 to analyze torsion angles and intermolecular contacts .

Q. What strategies can resolve contradictions in biological activity data across derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methoxy groups) on the aryl rings and assess activity trends. For example, fluorinated or brominated derivatives may exhibit enhanced antimicrobial potency due to increased lipophilicity .

- Docking Simulations : Use tools like AutoDock Vina to predict binding modes to targets (e.g., COX enzymes or bacterial proteins). Compare docking scores with experimental IC₅₀ values to validate hypotheses .

- Meta-Analysis : Cross-reference biological data with physicochemical properties (e.g., logP, polar surface area) to identify outliers or confounding factors .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions. Prioritize derivatives with optimal logP (2–5) and low topological polar surface area (<140 Ų).

- Quantum Mechanical Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, electron-withdrawing groups on the thiazole ring may enhance metabolic resistance .

Q. What advanced purification techniques are recommended for isolating enantiomers or resolving synthetic byproducts?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.